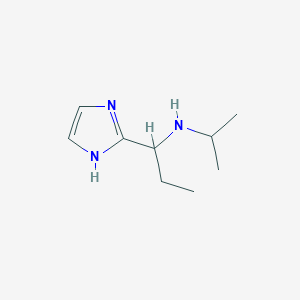
1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an imidazole ring substituted at the 2-position with an N-isopropylpropan-1-amine group. Imidazole derivatives are known for their broad range of biological and chemical properties, making them valuable in various fields such as medicine, chemistry, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine typically involves the condensation of an imidazole derivative with an appropriate amine. One common method is the reaction of 2-chloro-1H-imidazole with N-isopropylpropan-1-amine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of imidazole derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be used to facilitate the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, is also becoming more common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can yield imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines .
Wissenschaftliche Forschungsanwendungen
1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are explored for their potential as therapeutic agents in treating various diseases, such as infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The compound can also interact with biological membranes, affecting their permeability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-Imidazol-1-yl)ethanol
- 1-(2-Hydroxyethyl)imidazole
- 2,6-Bis(1H-imidazol-2-yl)pyridine
Uniqueness
1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, this compound features an N-isopropylpropan-1-amine group, which can influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C9H17N3 |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-(1H-imidazol-2-yl)-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-4-8(12-7(2)3)9-10-5-6-11-9/h5-8,12H,4H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
QOTVDHYNPKMOFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=NC=CN1)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)

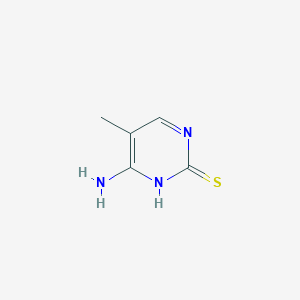
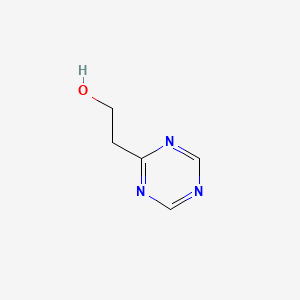
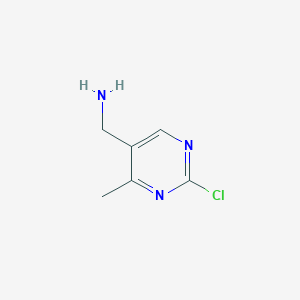

![(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11768717.png)

![tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B11768731.png)
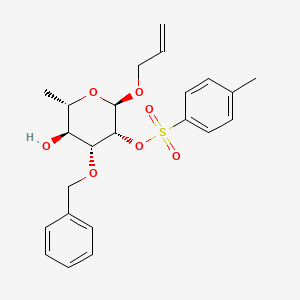

![Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11768742.png)

